molecular formula C11H6ClF3N2O2S B14178995 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918341-84-1

2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B14178995
CAS No.: 918341-84-1
M. Wt: 322.69 g/mol
InChI Key: XXPKPRWWCCGLHC-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a carboxylic acid group, and a substituted aniline moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Aniline Moiety: The aniline derivative, 4-chloro-3-(trifluoromethyl)aniline, is introduced through a nucleophilic substitution reaction with the thiazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amino Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Amino-3-chlorobenzotrifluoride
  • 2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which are not commonly found together in similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

918341-84-1

Molecular Formula

C11H6ClF3N2O2S

Molecular Weight

322.69 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H6ClF3N2O2S/c12-7-2-1-5(3-6(7)11(13,14)15)16-10-17-8(4-20-10)9(18)19/h1-4H,(H,16,17)(H,18,19)

InChI Key

XXPKPRWWCCGLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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